1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine
Description
1-(2,3-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine is a piperazine derivative featuring a 2,3-dimethoxybenzyl group at the N1-position and a 3-methylcyclohexyl group at the N4-position. Piperazine derivatives are widely studied for their pharmacological properties, including receptor modulation (e.g., dopamine, serotonin) and enzyme inhibition .
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-16-6-4-8-18(14-16)22-12-10-21(11-13-22)15-17-7-5-9-19(23-2)20(17)24-3/h5,7,9,16,18H,4,6,8,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVGEFVMFZWFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine typically involves the following steps:
Formation of the 2,3-dimethoxybenzyl chloride: This is achieved by reacting 2,3-dimethoxybenzyl alcohol with thionyl chloride under reflux conditions.
Preparation of the piperazine derivative: The 2,3-dimethoxybenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate to form 1-(2,3-dimethoxybenzyl)piperazine.
Introduction of the 3-methylcyclohexyl group: The final step involves the alkylation of 1-(2,3-dimethoxybenzyl)piperazine with 3-methylcyclohexyl bromide in the presence of a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halides, amines, and other nucleophiles in the presence of a suitable base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, ion channels, or enzymes, leading to modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs with Substituted Benzyl Groups
1-(2,3-Dimethoxybenzyl)-4-(3-methylbenzyl)piperazine
- Structure : Similar to the target compound but replaces the 3-methylcyclohexyl group with a 3-methylbenzyl group.
- Molecular Formula : C21H28N2O2 (vs. C22H34N2O2 for the target compound).
1-(2-Trifluoromethylbenzyl)-4-(3-methylbenzyl)piperazine
- Structure : Features a trifluoromethyl group on the benzyl substituent.
- Activity : Fluorinated groups often enhance metabolic stability and bioavailability. This compound’s trifluoromethyl group may increase electron-withdrawing effects, altering receptor interactions compared to methoxy-substituted analogs .
Cyclohexyl-Substituted Piperazines
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)
- Structure : Shares a cyclohexyl group but includes a diphenylethyl substituent at N3.
- Activity : MT-45 is a potent analgesic with opioid-like activity. Its diphenylethyl group likely contributes to µ-opioid receptor binding, whereas the target compound’s 3-methylcyclohexyl group may favor different receptor targets (e.g., dopamine D3) .
1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine
- Structure : Replaces the dimethoxybenzyl group with a propylsulfonyl moiety.
Receptor-Specific Analogs
1-(2,3-Dichlorophenyl)piperazine Derivatives
- Example : 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide.
- Activity : High affinity for dopamine D2 and serotonin 5-HT6/5-HT7 receptors. The electron-withdrawing chloro groups enhance receptor binding compared to methoxy groups .
1-(2-Methoxyphenyl)piperazine Derivatives
- Example : 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine.
- Activity : Demonstrated high dopamine D2 receptor affinity. The methoxy group’s electron-donating nature may stabilize π-π interactions in receptor binding pockets .
Physicochemical and Pharmacokinetic Comparisons
<sup>*</sup>LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Key Structure-Activity Relationship (SAR) Insights
Substituent Polarity :
- Methoxy groups (e.g., 2,3-dimethoxybenzyl) enhance solubility and hydrogen bonding but reduce membrane permeability compared to chloro or trifluoromethyl groups .
Electron Effects :
- Electron-withdrawing groups (e.g., -Cl, -CF3) increase binding affinity for serotonin receptors, while electron-donating groups (e.g., -OCH3) favor dopamine receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
